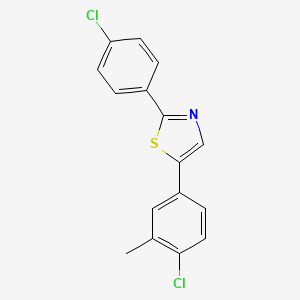

5-(4-Chloro-3-methylphenyl)-2-(4-chlorophenyl)-1,3-thiazole

Description

5-(4-Chloro-3-methylphenyl)-2-(4-chlorophenyl)-1,3-thiazole is a thiazole-based heterocyclic compound featuring two distinct aryl substituents: a 4-chloro-3-methylphenyl group at position 5 and a 4-chlorophenyl group at position 2 of the thiazole ring. Thiazoles are sulfur- and nitrogen-containing five-membered aromatic rings known for their diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities . The presence of electron-withdrawing chlorine atoms and a methyl group in this compound likely enhances its stability and modulates electronic properties, which are critical for interactions with biological targets.

Properties

IUPAC Name |

5-(4-chloro-3-methylphenyl)-2-(4-chlorophenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2NS/c1-10-8-12(4-7-14(10)18)15-9-19-16(20-15)11-2-5-13(17)6-3-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGYBFGLLQCJJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CN=C(S2)C3=CC=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3-methylphenyl)-2-(4-chlorophenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Hantzsch synthesis or similar routes for large-scale production. This would include considerations for reaction efficiency, yield, and purity, as well as the safe handling of chlorinated aromatic compounds.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions could target the chlorophenyl groups, potentially leading to the formation of phenyl derivatives.

Substitution: The chlorophenyl groups are likely sites for nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could produce various substituted thiazoles.

Scientific Research Applications

5-(4-Chloro-3-methylphenyl)-2-(4-chlorophenyl)-1,3-thiazole may have applications in various fields:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigation as a potential pharmaceutical agent due to its unique structure.

Industry: Use in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Table 1: Key Structural and Crystallographic Comparisons

Key Observations :

- Halogen Effects : Chlorine substituents (e.g., in Compound 4) enhance antimicrobial activity compared to fluorine analogues (Compound 5), likely due to increased lipophilicity and stronger halogen bonding .

- Crystal Packing : Isostructural compounds 4 and 5 exhibit similar triclinic symmetry but differ in intermolecular interactions. The larger van der Waals radius of Cl vs. F necessitates slight lattice adjustments, affecting packing efficiency .

Table 2: Anticancer and Antifungal Activities of Thiazole Derivatives

| Compound Name | Target Cell Line/Pathogen | IC₅₀/MIC | Reference |

|---|---|---|---|

| 2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole | MCF-7 (Breast Cancer) | IC₅₀ = 125 µg/mL | [6] |

| This compound | - | - | - |

| Fluconazole | Candida utilis | MIC = 2 µg/mL | [6] |

| Compound 4 | Microbial Strains | MIC ~10–50 µg/mL | [8] |

Key Observations :

- Anticancer Potential: Chlorophenyl-substituted thiazoles (e.g., IC₅₀ = 125 µg/mL for MCF-7) show moderate cytotoxicity, attributed to thiazole-mediated apoptosis induction via ROS generation .

- Antifungal Activity : While less potent than fluconazole (MIC = 2 µg/mL), thiazole derivatives with nitro and chlorophenyl groups (MIC = 250 µg/mL) demonstrate scaffold versatility for optimization .

Biological Activity

5-(4-Chloro-3-methylphenyl)-2-(4-chlorophenyl)-1,3-thiazole is a compound of interest due to its diverse biological activities, particularly in antimicrobial and antiviral domains. This article explores the biological activity of this thiazole derivative, highlighting its synthesis, mechanisms of action, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 319.24 g/mol. The structure features a thiazole ring substituted with chlorinated phenyl groups, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 319.24 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of Thiazole Ring : Reaction between appropriate thioketones and halogenated aromatic compounds.

- Substitution Reactions : Chlorine substitution on the phenyl rings enhances biological activity.

- Purification : The final product is purified using recrystallization techniques to achieve high purity suitable for biological assays.

Antimicrobial Activity

Research indicates that derivatives of thiazoles exhibit significant antimicrobial properties. A study highlighted that thiazole compounds demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent activity against pathogens .

Antiviral Activity

In vitro studies have shown that certain thiazole derivatives possess antiviral properties against tobacco mosaic virus (TMV). Compounds synthesized from this compound exhibited approximately 50% inhibition of TMV, comparable to commercial antiviral agents .

The mechanisms through which these compounds exert their biological effects include:

- Enzyme Inhibition : Thiazoles can inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.

- Biofilm Disruption : Some derivatives have shown the ability to disrupt biofilm formation in bacterial cultures, enhancing their efficacy as antimicrobial agents .

- Synergistic Effects : When combined with other antibiotics like Ciprofloxacin and Ketoconazole, these compounds demonstrated synergistic effects that lowered MIC values significantly .

Case Studies

-

Antimicrobial Evaluation :

A series of thiazole derivatives were tested for their antimicrobial efficacy. Compound 7b was identified as the most active derivative with an MIC value significantly lower than that of traditional antibiotics. -

Antiviral Activity Against TMV :

In a study focused on antiviral properties, several thiazole derivatives were synthesized and screened for TMV inhibition. Results indicated that compounds derived from the target structure inhibited viral replication effectively, suggesting potential agricultural applications .

Q & A

Q. What established synthetic routes are available for 5-(4-Chloro-3-methylphenyl)-2-(4-chlorophenyl)-1,3-thiazole?

A common method involves heterocyclic condensation reactions using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst. For example, thiazole derivatives are synthesized by reacting substituted chlorobenzyl precursors with thioamide intermediates under reflux (70–80°C). The reaction progress is monitored via thin-layer chromatography (TLC), followed by purification through recrystallization in aqueous acetic acid . Alternative routes include Mannich reactions with diaza-crown ethers, though these are more applicable to pyrazole-thiazole hybrids .

Q. How is X-ray crystallography utilized to confirm the molecular structure of thiazole derivatives?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, crystals of related thiazoles are grown via slow evaporation, and data collected at 295 K yield mean C–C bond lengths of 0.004 Å, with R factors ≤ 0.053. The thiazole ring’s planarity and substituent orientations (e.g., chlorophenyl groups) are validated through torsional angle analysis and Hirshfeld surface calculations .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm), while methyl groups resonate as singlets (δ 2.3–2.5 ppm). Thiazole carbons are identified at δ 160–170 ppm .

- FT-IR : Stretching vibrations for C-Cl (~750 cm⁻¹), C=N (~1620 cm⁻¹), and thiazole C-S (690 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS provides accurate mass confirmation (e.g., m/z 352.738 for trifluoromethyl analogs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions and improve yields?

Optimization involves:

- Catalyst Screening : Bleaching Earth Clay enhances regioselectivity in thiazole formation by stabilizing intermediates .

- Solvent Effects : Polar aprotic solvents like PEG-400 improve solubility and reduce byproduct formation via hydrogen bonding with intermediates .

- Temperature Control : Maintaining 70–80°C prevents thermal degradation of chlorophenyl precursors .

- Post-Reaction Workup : Ice-water quenching followed by hot-water washing removes unreacted starting materials .

Q. How can contradictions in NMR or crystallographic data be resolved?

- Dynamic NMR : For overlapping signals, variable-temperature NMR (e.g., 298–323 K) distinguishes conformational isomers .

- Complementary Crystallography : If SC-XRD data show disorder (e.g., R factor > 0.06), re-refinement with TWINABS or SHELXL improves model accuracy. For example, disorder in dichlorophenyl-thiadiazole derivatives was resolved by refining occupancy ratios .

- DFT Calculations : Comparing experimental and computed NMR/IR spectra identifies misassignments (e.g., distinguishing thiazole C-S from aryl C-Cl vibrations) .

Q. What strategies enable the design of analogs with modified substituents for structure-activity studies?

- Electron-Withdrawing Groups (EWGs) : Introduce trifluoromethyl (-CF₃) or nitro (-NO₂) groups via electrophilic substitution. For example, 3-trifluoromethyl analogs are synthesized using trifluoroacetic anhydride under Friedel-Crafts conditions .

- Bioisosteric Replacement : Replace chlorophenyl with fluorophenyl groups to study halogen bonding effects. Fluorine’s electronegativity alters π-stacking interactions, as seen in pyrazole-thiazole hybrids .

- Heterocycle Fusion : Attach thiadiazole or oxadiazole rings to the thiazole core via POCl₃-mediated cyclization, enhancing rigidity and π-conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.